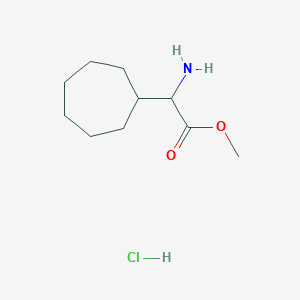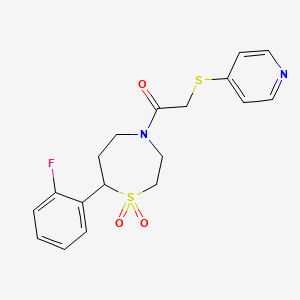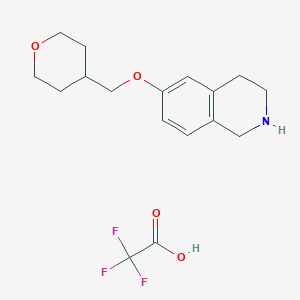![molecular formula C8H10ClN3O B2528033 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one CAS No. 1420362-24-8](/img/structure/B2528033.png)
8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one" is a chemical that belongs to the class of pyrimido[1,6-a]pyrimidines. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis of related pyrimido[1,4]diazepin-7(6H)-ones, which can offer a broader understanding of the chemistry involved in similar heterocyclic compounds.
Synthesis Analysis
The papers describe a practical and efficient method for synthesizing a class of compounds closely related to the one . The synthesis involves starting with 4,6-dichloropyrimidine aldehyde and involves a five-step process that includes the use of N-substituted amino acid esters and amines. The process relies on the reactivity of suitably substituted pyrimidines as bis-electrophilic species, which react with various amines to construct the core structure of the compound. This method has been used to create a library of 33 different 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones with good to excellent yields .
Molecular Structure Analysis
Although the papers do not provide specific details on the molecular structure of "8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one," they do discuss the molecular structure of related compounds. The core structure of these compounds is a pyrimido[4,5-e][1,4]diazepine ring system, which is a bicyclic structure consisting of a pyrimidine ring fused to a seven-membered diazepine ring. The synthesis strategy allows for the introduction of various substituents at the 4, 6, 8, and 9 positions of the core structure, which can significantly alter the chemical and physical properties of the molecules .
Chemical Reactions Analysis
The synthesis of the related compounds involves a series of chemical reactions that include condensation, cyclization, and functional group transformations. The bis-electrophilic nature of the starting pyrimidine allows for nucleophilic attack by amines, leading to the formation of the diazepine ring. The strategically anchored functional groups in the starting materials provide sites for further derivatization, which can be exploited to synthesize a wide variety of compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds would be influenced by the nature of the substituents and the core structure. The papers suggest that the compounds have been synthesized in good to excellent yields, indicating that the reactions are efficient and likely produce stable compounds. The presence of various substituents and functional groups would affect properties such as solubility, melting point, and reactivity. However, specific physical and chemical properties of "8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one" are not discussed in the provided papers .
科学的研究の応用
Synthesis and Chemical Properties
- A study demonstrated the synthesis of novel compounds related to 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one, highlighting their potential for pharmacological properties. The compounds were synthesized using a rational and short two-step process, suggesting their utility in various pharmacological applications (Ogurtsov & Rakitin, 2021).
Biological and Pharmacological Potential
Another study described the synthesis of pyrimidine derivatives showing promising antimicrobial activity. This indicates the potential of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one derivatives in developing antimicrobial agents (Sayed et al., 2006).
Research into sulfonic cytosine derivatives related to this compound revealed their antiviral activity, pointing to the compound's relevance in antiviral research (Solomyannyi et al., 2019).
A study on antitumor and antiviral agents noted the synthesis of a related pyrimido[5,4-d]pyrimidine, hinting at the compound's potential use in antitumor and antiviral therapies (Sanghvi et al., 1989).
Applications in Material Science and Chemistry
- The study of novel pyrimidine derivatives with potential antibacterial activity shows the compound's relevance in material science and chemistry. This suggests its possible applications in creating new materials with antibacterial properties (Etemadi et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not available in the retrieved data.
将来の方向性
The future directions for the study of this compound are not explicitly mentioned in the available data. However, the study of similar compounds for their potential as novel CDK2 inhibitors suggests that there may be interest in further research in this area2.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one”. For a more comprehensive analysis, consulting primary literature or a subject matter expert may be beneficial.
特性
IUPAC Name |
8-chloro-1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-11-3-2-4-12-7(11)5-6(9)10-8(12)13/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUDGTHFRRRWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C1=CC(=NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-Trifluoro-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2527951.png)
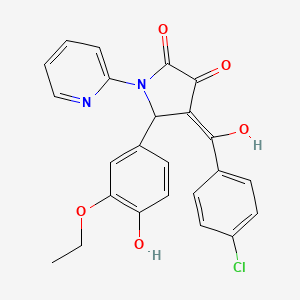
![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)
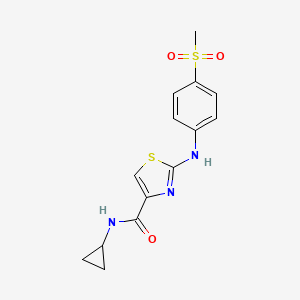
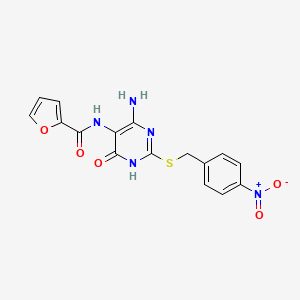
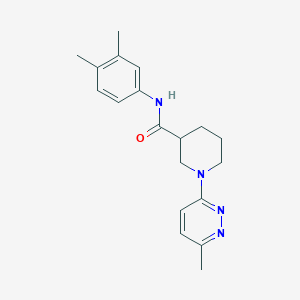
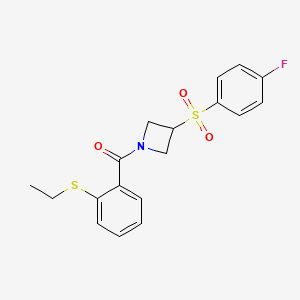
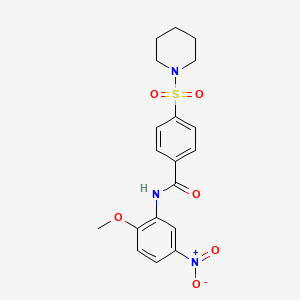
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)
